molecular formula C20H44FN B14460834 1-Pentanaminium, N,N,N-tripentyl-, fluoride CAS No. 69468-58-2

1-Pentanaminium, N,N,N-tripentyl-, fluoride

Cat. No.: B14460834
CAS No.: 69468-58-2
M. Wt: 317.6 g/mol
InChI Key: DMUXGOVRWIDZEU-UHFFFAOYSA-M
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Description

1-Pentanaminium, N,N,N-tripentyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its structure, which includes a central nitrogen atom bonded to four pentyl groups and a fluoride ion.

Preparation Methods

The synthesis of 1-Pentanaminium, N,N,N-tripentyl-, fluoride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of tripentylamine with pentyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-Pentanaminium, N,N,N-tripentyl-, fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In aqueous solutions, the compound can hydrolyze to form the corresponding alcohol and ammonium salt.

Common reagents used in these reactions include halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentanaminium, N,N,N-tripentyl-, fluoride has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

    Medicine: Quaternary ammonium compounds, including this one, are explored for their potential antimicrobial properties.

    Industry: It is used in the formulation of surfactants and detergents due to its surface-active properties.

Mechanism of Action

The mechanism of action of 1-Pentanaminium, N,N,N-tripentyl-, fluoride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the compound can penetrate and disrupt bacterial cell membranes.

Comparison with Similar Compounds

1-Pentanaminium, N,N,N-tripentyl-, fluoride can be compared with other quaternary ammonium compounds such as:

  • 1-Pentanaminium, N,N,N-tripentyl-, chloride
  • 1-Pentanaminium, N,N,N-tripentyl-, bromide
  • 1-Pentanaminium, N,N,N-tripentyl-, iodide

These compounds share similar structures but differ in the halide ion. The fluoride variant is unique due to the small size and high electronegativity of the fluoride ion, which can influence its reactivity and interaction with biological membranes.

Properties

CAS No.

69468-58-2

Molecular Formula

C20H44FN

Molecular Weight

317.6 g/mol

IUPAC Name

tetrapentylazanium;fluoride

InChI

InChI=1S/C20H44N.FH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

DMUXGOVRWIDZEU-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[F-]

Origin of Product

United States

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